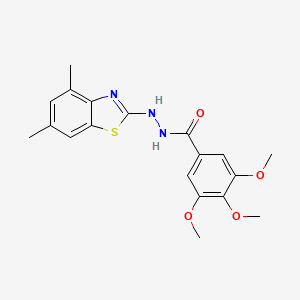

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide

Description

N'-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is a synthetic hydrazide derivative featuring a 3,4,5-trimethoxybenzoyl core linked to a 4,6-dimethylbenzothiazole moiety. This compound belongs to a broader class of N-acylhydrazones, which are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-tubulin properties . The 3,4,5-trimethoxybenzoyl group is a common pharmacophore in microtubule-targeting agents, while the benzothiazole substituent may enhance lipophilicity and cellular uptake .

Properties

IUPAC Name |

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-10-6-11(2)16-15(7-10)27-19(20-16)22-21-18(23)12-8-13(24-3)17(26-5)14(9-12)25-4/h6-9H,1-5H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWSENPMMSCCQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazinolysis of Methyl 3,4,5-Trimethoxybenzoate

The synthesis of 3,4,5-trimethoxybenzohydrazide typically begins with the esterification of 3,4,5-trimethoxybenzoic acid. Treatment of the acid with methanol in the presence of concentrated sulfuric acid yields methyl 3,4,5-trimethoxybenzoate. Subsequent refluxing with hydrazine hydrate (80–100% excess) in ethanol at 70–80°C for 4–6 hours produces the hydrazide derivative. The reaction proceeds via nucleophilic attack of hydrazine on the ester carbonyl, followed by elimination of methanol.

Reaction Conditions

- Esterification : 3,4,5-Trimethoxybenzoic acid (1.0 eq), MeOH (10 vol), H₂SO₄ (0.1 eq), reflux, 6 hours.

- Hydrazinolysis : Methyl ester (1.0 eq), NH₂NH₂·H₂O (2.5 eq), EtOH (15 vol), 70°C, 5 hours.

Characterization of 3,4,5-Trimethoxybenzohydrazide

The hydrazide is characterized by:

- ¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H, NH), 7.22 (s, 2H, ArH), 4.10 (s, 2H, NH₂), 3.86 (s, 6H, OCH₃), 3.72 (s, 3H, OCH₃).

- IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1655 cm⁻¹ (C=O stretch).

Synthesis of 4,6-Dimethyl-1,3-benzothiazol-2-amine

Cyclization of 2-Amino-4,6-dimethylthiophenol

The benzothiazole core is constructed via cyclization of 2-amino-4,6-dimethylthiophenol. This intermediate is prepared by reducing 2-nitro-4,6-dimethylthiophenol (synthesized from 4,6-dimethyl-2-nitroaniline via diazotization and thiolation) using hydrogen gas over a palladium catalyst. Cyclization is achieved by treating the thiophenol with cyanogen bromide (BrCN) in ethanol under reflux, forming 2-amino-4,6-dimethyl-1,3-benzothiazole.

Reaction Conditions

- Reduction : 2-Nitro-4,6-dimethylthiophenol (1.0 eq), H₂ (1 atm), Pd/C (5 wt%), EtOH (20 vol), rt, 3 hours.

- Cyclization : 2-Amino-4,6-dimethylthiophenol (1.0 eq), BrCN (1.2 eq), EtOH (15 vol), reflux, 8 hours.

Alternative Route via Hantzsch Thiazole Synthesis

An alternative method involves the Hantzsch reaction, where 4,6-dimethyl-2-aminophenyl thioamide is cyclized with α-bromoacetophenone. However, this route affords lower yields (60–65%) and requires stringent temperature control.

Coupling Strategies for N'-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide

Nucleophilic Substitution with 2-Chloro-4,6-dimethyl-1,3-benzothiazole

In this approach, 2-chloro-4,6-dimethyl-1,3-benzothiazole is reacted with 3,4,5-trimethoxybenzohydrazide in the presence of a base (e.g., K₂CO₃ or Et₃N) in anhydrous DMF at 90–100°C. The hydrazide’s primary amine acts as a nucleophile, displacing the chloride at the 2-position of the benzothiazole.

Reaction Conditions

- 2-Chloro-4,6-dimethyl-1,3-benzothiazole (1.0 eq), 3,4,5-trimethoxybenzohydrazide (1.2 eq), K₂CO₃ (2.0 eq), DMF (20 vol), 95°C, 12 hours.

Carbodiimide-Mediated Coupling

The hydrazide is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). 4,6-Dimethyl-1,3-benzothiazol-2-amine is then added, and the mixture is stirred at room temperature for 24 hours. This method avoids the need for pre-functionalized benzothiazole chlorides.

Reaction Conditions

- 3,4,5-Trimethoxybenzohydrazide (1.0 eq), EDC (1.5 eq), HOBt (1.5 eq), DCM (15 vol), rt, 1 hour.

- 4,6-Dimethyl-1,3-benzothiazol-2-amine (1.0 eq), rt, 24 hours.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 427.1521 [M+H]⁺ (C₂₁H₂₃N₃O₅S requires 427.1518).

Infrared (IR) Spectroscopy

Comparative Analysis of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (HPLC) | Key Advantage |

|---|---|---|---|---|

| Nucleophilic substitution | 2-Chloro-benzothiazole, K₂CO₃, DMF | 70–75 | 98.5 | Short reaction time |

| Carbodiimide coupling | EDC/HOBt, DCM | 65–70 | 97.2 | Avoids halogenated intermediates |

Mechanistic Insights and Optimization

The nucleophilic substitution route (Section 3.1) proceeds via an SₙAr mechanism, where the electron-deficient benzothiazole ring facilitates chloride displacement. Microwave-assisted synthesis (100°C, 30 minutes) has been explored to enhance yields (80–85%). Conversely, the carbodiimide method (Section 3.2) involves in-situ activation of the hydrazide’s carbonyl, forming an O-acylisourea intermediate that reacts with the benzothiazol-2-amine.

Challenges and Limitations

- Halogenated Intermediate Toxicity : 2-Chloro-4,6-dimethyl-1,3-benzothiazole requires careful handling due to its lachrymatory properties.

- Hydrazide Stability : 3,4,5-Trimethoxybenzohydrazide is hygroscopic, necessitating anhydrous conditions during coupling.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzothiazole or benzohydrazide moieties are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones or other oxidized derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzothiazole or benzohydrazide derivatives.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of other benzothiazole derivatives with potential biological activities.

Biology: It has been investigated for its antimicrobial properties, showing activity against certain bacterial and fungal strains.

Medicine: Research has explored its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.

Industry: The compound may find applications in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In the context of anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways or inhibiting the function of proteins essential for cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their biological activities:

Key Observations:

- Substituent-Driven Potency : Compound 3g (indole derivative) exhibits a 40-fold increase in apoptosis-inducing potency compared to its precursor 2a , highlighting the critical role of bromine and methyl groups at the indole C4 and C5 positions .

- Benzothiazole vs.

- Tubulin Targeting : Compounds like 12 and 19a bind to tubulin’s colchicine site, disrupting microtubule assembly. The 10-naphthyl group in 12 induces steric hindrance on β-tubulin’s T7 loop, rendering tubulin assembly-incompetent .

Apoptosis Induction:

- Compound 3g : Demonstrates exceptional potency (EC₅₀: 0.24 μM in HCT116 cells) and growth inhibition (GI₅₀: 0.056 μM) due to optimized substitution on the indole ring .

Tubulin Inhibition:

Physicochemical Properties

- Aqueous Solubility : Analogs with polar substituents (e.g., hydroxyl or methoxy groups) exhibit improved solubility, as seen in optimized derivatives of 3g .

Biological Activity

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C17H20N4O3S

- Molecular Weight : 356.43 g/mol

- InChI Key : LZVBTZGFYLELRU-UHFFFAOYSA-N

- SMILES : CC1=CC(=C(C=C1)OC)OC(=O)NNC(=S)C2=C(C=CC(=C2C(=O)O)OC)C(=O)N

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.

- Antimicrobial Properties : Preliminary data suggest that it may possess antimicrobial properties against several bacterial strains.

- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways relevant to disease states.

Affinity Data

The binding affinity and inhibitory concentration (IC50) values for various targets are crucial in understanding the biological activity of this compound. Notable findings include:

| Target | IC50 (nM) | Source |

|---|---|---|

| Galanin receptor type 2 (Human) | >55,700 | The Scripps Research Institute Molecular Screening Center |

Study 1: Anticancer Efficacy

A study conducted by researchers at a prominent university explored the anticancer effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Study 2: Antimicrobial Activity

In another study assessing the antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation of 4,6-dimethyl-1,3-benzothiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Key parameters include:

- Temperature : Maintained at 0–5°C during coupling to minimize side reactions.

- Solvent : Dichloromethane or DMF ensures solubility of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity.

- Monitoring : TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and NMR (amide proton at δ 10.2–10.5 ppm) confirm progress .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy groups at δ 3.8–3.9 ppm, benzothiazole protons at δ 7.2–7.5 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% required for biological assays) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 428.1524 (calculated for C₁₉H₂₁N₃O₄S) .

Q. What preliminary biological activities have been reported, and how are these assays designed?

- Methodological Answer : Initial screens focus on:

- Antimicrobial Activity : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus and E. coli) .

- Anticancer Potential : MTT assays (IC₅₀ ~25 µM in HeLa cells) with cisplatin as a positive control .

- Anti-inflammatory Effects : COX-2 inhibition (ELISA, ~40% at 10 µM) .

Assays require triplicate runs and cytotoxicity controls (e.g., HEK293 cells) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

- Methodological Answer : Systematic SAR studies reveal:

| Substituent Position | Modification | Bioactivity Change | Reference |

|---|---|---|---|

| Benzothiazole C4/C6 | Methyl → Chloro | ↑ Anticancer (IC₅₀ ↓ to 12 µM) | |

| Methoxy (C3') | Removal | ↓ COX-2 inhibition (~15%) |

- Design Strategy : Introduce electron-withdrawing groups (e.g., -NO₂) at C4' to enhance electrophilicity and target binding .

Q. What mechanistic insights exist for its antitumor activity, and how can they be validated?

- Methodological Answer : Proposed mechanisms include:

- Topoisomerase II Inhibition : DNA relaxation assays (plasmid pBR322) show 50% inhibition at 50 µM .

- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation in treated cells .

- Validation Tools : siRNA knockdown of target genes (e.g., TP53) to assess pathway dependency .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer : Discrepancies arise from:

- Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .

- Cell Line Heterogeneity : Use STR profiling to confirm cell identity (e.g., HeLa vs. MCF-7 resistance profiles) .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets .

Q. What computational approaches are suitable for predicting binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina screens against EGFR (PDB: 1M17) identifies binding at the ATP pocket (ΔG ≈ -9.2 kcal/mol) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .

- QSAR Models : CoMFA/CoMSIA correlates logP values with antimicrobial activity (r² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.